Lipophilicity Modulation: LogP Comparison
The target compound, 5-bromo-4-(3,4-dimethylphenyl)pyrimidine, exhibits a computed LogP of 3.52 , whereas its closest positional isomer, 5-bromo-4-(2,4-dimethylphenyl)pyrimidine (CAS 941294-39-9), yields a computed LogP of 3.88 from the same vendor's computational pipeline . An alternative source reports a LogP of 3.52 for the 2,4-isomer, indicating variability depending on the algorithm used . This comparison highlights that the 3,4-dimethyl substitution pattern can impart a measurably lower lipophilicity than the 2,4-pattern, which may be advantageous when lower logD is desired for aqueous solubility or reduced phospholipidosis risk in downstream candidates .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.52 |
| Comparator Or Baseline | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine; LogP = 3.88 (Fluorochem) |
| Quantified Difference | ΔLogP ≈ 0.36 (target compound is less lipophilic by ~2.3-fold in partition coefficient) |
| Conditions | Computed LogP values; different algorithms may yield varying absolute values |
Why This Matters
A 0.36 LogP unit difference can meaningfully impact membrane permeability and non-specific binding, making the 3,4-isomer the preferred starting point when lower lipophilicity is a design objective.
